Jaeschkeanadiol
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Overview
Description
Jaeschkeanadiol is a sesquiterpenoid compound with the molecular formula C15H26O2. It is a naturally occurring compound found in certain plant species, particularly within the genus Ferula. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jaeschkeanadiol can be synthesized through the extraction and purification of organic root extracts from plants such as Ferula vesceritensis. The process involves extensive fractionation and purification techniques, including chromatography and spectroscopic analysis .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale extraction of plant material followed by purification processes to isolate the compound. The use of advanced chromatographic techniques ensures the purity and yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Jaeschkeanadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Jaeschkeanadiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Jaeschkeanadiol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For instance, this compound has been shown to inhibit viral replication by targeting viral proteases and RNA-dependent RNA polymerase .
Comparison with Similar Compounds
Jaeschkeanadiol is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
Ferutinin: Another sesquiterpenoid with antimicrobial properties.
Teferidin: Known for its antifungal activity.
Teferin: Exhibits antiviral properties.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Properties
IUPAC Name |
(1R,3aR,8S,8aS)-3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)15(17)8-7-14(4)6-5-11(3)9-12(16)13(14)15/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13+,14-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAPQGLGNKUSLY-LJISPDSOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(CCC(C2C(C1)O)(C(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)O)(C(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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